1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
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Overview
Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O2S and its molecular weight is 367.89. The purity is usually 95%.
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Scientific Research Applications
Antifungal Compound Solubility and Thermodynamics
A study on a novel potential antifungal compound of the 1,2,4-triazole class, closely related in structure to the query compound, focused on its solubility in various solvents and its thermodynamic properties. This research is crucial for understanding the compound's behavior in biological systems and could guide the formulation of drugs or antifungal agents (Volkova et al., 2020).
Synthesis and Antimicrobial Activities
Another relevant study involves the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. Compounds with piperazine and thiazole structures have been synthesized and tested against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Piperazine Derivatives for Biological Interest
Research on the synthesis of piperazine derivatives doped with febuxostat and their evaluation for anti-TMV (Tobacco mosaic virus) and antimicrobial activities highlight the versatility of piperazine-based compounds in both antiviral and antibacterial applications. This study underscores the potential utility of structurally related compounds in addressing various biological threats (Reddy et al., 2013).
Synthesis and Evaluation of Novel Derivatives
A study on the design, synthesis, and pharmacological evaluation of novel derivatives incorporating piperazine suggests the importance of such compounds in developing therapeutic agents. The research explored antidepressant and antianxiety activities, providing a foundation for further investigation into related compounds for CNS (Central Nervous System) disorders (Kumar et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation .
Pharmacokinetics
The compound’s efficacy in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its targets .
Result of Action
The primary result of the compound’s action is a reduction in the inflammatory response . By inhibiting the activity of COX-1 and COX-2, the compound prevents the formation of prostaglandins, which are key mediators of inflammation . This leads to a decrease in inflammation and associated symptoms .
properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-14-13-23-16(18-14)11-19-7-9-20(10-8-19)17(21)12-22-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGGOUBWODYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.